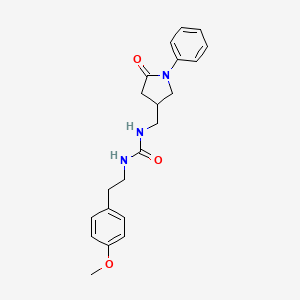

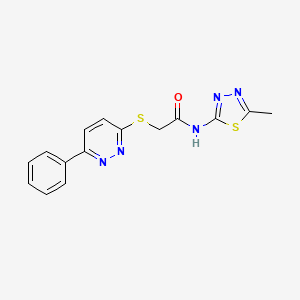

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

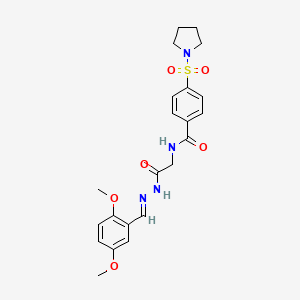

The compound “(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide” is a complex organic molecule. The “(Z)” in the name indicates the configuration of the double bond according to the Cahn-Ingold-Prelog (CIP) priority rules . The “2,5-dichlorobenzyl” part refers to a benzyl group with chlorine atoms at the 2nd and 5th positions .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As mentioned earlier, dichlorobenzonitriles can be synthesized by the ammoxidation of dichlorotoluenes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, dichlorobenzyl bromide, a related compound, has a molecular weight of 239.925 Da . 2,4-Dichlorobenzyl alcohol, another related compound, has a melting point of 55 - 58 °C .

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

One area of research has focused on the synthesis and evaluation of anticancer activities of thiazolidinone derivatives. These compounds have been prepared through various chemical reactions and tested for their cytotoxic effects against leukemia cell lines. The findings suggest that certain derivatives exhibit potent and selective cytotoxic effects, highlighting their potential as anticancer agents (Horishny, Arshad, & Matiychuk, 2021).

Antibacterial Agents Development

Another research direction explores thiazolidinone derivatives as novel antibacterial agents. These studies aim to improve the safety profile and antibacterial spectrum of oxazolidinones by replacing conventional functionalities with 1,2,3-triazoles, resulting in compounds with reduced activity against monoamine oxidase A (MAO-A), an undesired side effect. This research contributes to the development of safer antibacterial drugs (Reck et al., 2005).

Anti-inflammatory and Antimicrobial Studies

Further studies have synthesized and analyzed the anti-inflammatory and antimicrobial activities of thiazolidinone and related derivatives. These compounds demonstrate promising anti-exudative activity in animal models and possess antibacterial and antifungal properties, suggesting their potential in treating microbial diseases and inflammation (Golota et al., 2015).

Novel Synthesis Approaches

Research on novel synthesis methods for thiazolidinone derivatives has also been conducted, including reactions that yield compounds with potential anticancer activity. These methods provide new pathways for creating biologically active compounds and explore their mechanisms of action (Mabkhot et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

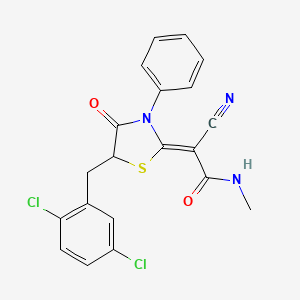

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by inhibiting their activity. This inhibition leads to an increase in the levels of cyclic nucleotides within the cells, resulting in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects the cyclic nucleotide signaling pathways. Elevated levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammation (anti-inflammatory effects). These effects can help alleviate symptoms in conditions like chronic obstructive pulmonary disease (COPD) .

Result of Action

The molecular and cellular effects of Ohtuvayre’s action include bronchodilation and anti-inflammatory effects. These effects are beneficial in the treatment of COPD, a condition characterized by chronic inflammation and constriction of the airways .

Action Environment

Propriétés

IUPAC Name |

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O2S/c1-24-18(26)15(11-23)20-25(14-5-3-2-4-6-14)19(27)17(28-20)10-12-9-13(21)7-8-16(12)22/h2-9,17H,10H2,1H3,(H,24,26)/b20-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWYDEKXCATPLR-HKWRFOASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2458826.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2458827.png)

![N-(4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458834.png)

![2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2458839.png)

![N-phenethyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2458842.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2458843.png)